Dbpi-rifamycin S - 95360-35-3

Dbpi-rifamycin S

Catalog Number: EVT-1568163
CAS Number: 95360-35-3
Molecular Formula: C42H48BrN3O9
Molecular Weight: 818.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dbpi-rifamycin S is a derivative of rifamycin, a class of antibiotics known for their effectiveness against bacterial infections, particularly those caused by Mycobacterium tuberculosis. This compound exhibits enhanced properties compared to its parent compounds, making it a subject of interest in medicinal chemistry and pharmacology.

Source

Rifamycin S is derived from rifamycin O through hydrolysis, a process that has been extensively studied and optimized to improve yield and purity. The initial discovery of rifamycins dates back to the 1950s when they were isolated from the bacterium Amycolatopsis rifamycinica. The compound is significant in the treatment of tuberculosis and other bacterial infections.

Classification

Dbpi-rifamycin S belongs to the class of rifamycins, which are characterized by their complex naphthalenic structure. These compounds are classified as polyketide antibiotics, and they function primarily by inhibiting bacterial RNA synthesis.

Synthesis Analysis

Methods

The synthesis of Dbpi-rifamycin S typically involves the hydrolysis of rifamycin O in a controlled environment. Various methods have been reported, including:

  1. Hydrolysis with Acid Catalysts: Rifamycin O is dissolved in a mixture of organic solvents and alcohol, followed by the addition of strong mineral acids such as hydrochloric acid or sulfuric acid. This method allows for effective hydrolysis while maintaining high concentrations of the antibiotic .
  2. Use of Solvent Systems: A combination of chlorinated organic solvents and alcohols is often used to create a heterogeneous phase that facilitates the reaction. The temperature is maintained between 0°C and 30°C during the process to optimize yield .
  3. Crystallization: Post-reaction, the mixture is washed with water and vacuum concentrated to precipitate Dbpi-rifamycin S, which can then be purified through recrystallization from ethanol or other suitable solvents .

Technical Details

The hydrolysis process can be fine-tuned by adjusting parameters such as concentration, temperature, and reaction time to maximize yield and minimize degradation of the product. Typical yields can reach up to 98% purity under optimal conditions .

Molecular Structure Analysis

Structure

Dbpi-rifamycin S features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The core structure includes:

  • A naphthalenic backbone.
  • Multiple hydroxyl groups.
  • An amine functional group.

Data

The molecular formula for Dbpi-rifamycin S is C23H25N3O6C_{23}H_{25}N_3O_6, with a molar mass of approximately 445.46 g/mol. Its structural integrity is crucial for its mechanism of action against bacterial pathogens.

Chemical Reactions Analysis

Reactions

Dbpi-rifamycin S undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Hydrolysis: As mentioned earlier, hydrolysis converts rifamycin O to Dbpi-rifamycin S, enhancing its antibacterial properties.
  2. Oxidation: The compound can be oxidized under specific conditions to form active metabolites that may exhibit different pharmacological profiles .
  3. Complexation: Interaction with metal ions or other ligands can alter its efficacy and stability, impacting its application in therapeutic settings.

Technical Details

The stability of Dbpi-rifamycin S during purification processes is critical; it tends to degrade if not handled properly, necessitating careful monitoring of reaction conditions .

Mechanism of Action

Process

Dbpi-rifamycin S exerts its antibacterial effects primarily through inhibition of bacterial RNA polymerase, thereby blocking RNA synthesis:

  • The compound binds to the β-subunit of RNA polymerase.
  • This binding prevents the transcription process, leading to bacterial cell death.

Data

Studies have shown that Dbpi-rifamycin S exhibits potent activity against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations significantly lower than those required for other antibiotics in the same class .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as an orange-red crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH Sensitivity: Stability can vary with pH; optimal conditions are generally slightly acidic.

Relevant data indicate that Dbpi-rifamycin S maintains its antibacterial activity over a range of temperatures but should be protected from extreme conditions to prevent degradation .

Applications

Dbpi-rifamycin S has several scientific uses:

  1. Antibacterial Agent: Primarily used in treating tuberculosis due to its potent activity against Mycobacterium species.
  2. Research Applications: Utilized in studies investigating mechanisms of antibiotic resistance and developing new therapeutic strategies.
  3. Analytical Chemistry: Employed in sensor development for detecting rifamycins in various matrices due to its electrochemical properties .
Chemical Structure and Physicochemical Properties of Dbpi-Rifamycin S

Molecular Characterization: C₄₂H₄₈BrN₃O₉ Composition and Stereochemical Configuration

Dbpi-rifamycin S (C₄₂H₄₈BrN₃O₉) is a semisynthetic derivative of rifamycin S, modified by the covalent attachment of a 3,5-dibromo-4-pyridone (DBPI) moiety. This modification occurs at the C3/C4 quinone system of the rifamycin S naphthoquinone core, resulting in a brominated heteroaromatic adduct. The compound retains the characteristic ansa macrocycle—a 25-atom aliphatic bridge connecting C1 and C8 of the naphthohydroquinone chromophore—which defines the rifamycin class [4] [8].

The stereochemistry of Dbpi-rifamycin S is complex, featuring seven chiral centers (C2, C12, C16, C20, C21, C24, C28) inherited from rifamycin S. The ansa bridge adopts a helical configuration, stabilized by intramolecular hydrogen bonding between the C21 hydroxyl and C9 carbonyl groups. The DBPI moiety introduces steric constraints due to bromine atoms at positions 3 and 5 of the pyridone ring, which influence planarity and π-stacking potential. This modification alters electron distribution, enhancing electrophilicity at C1 of the naphthoquinone [5] [7].

  • Key Physicochemical Properties:
  • Molecular Weight: 826.76 g/mol
  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetonitrile), low in aqueous buffers (<0.1 mg/mL at pH 7.4)
  • Acid-Base Behavior: The C8 phenolic hydroxyl (pKₐ ~6.5) and C4 pyridone nitrogen (pKₐ ~3.8) contribute to pH-dependent solubility [5] [8].

Comparative Analysis with Rifamycin SV, Rifamycin B, and Other Rifamycin Derivatives

Dbpi-rifamycin S exhibits distinct structural and functional differences compared to classical rifamycins:

Table 1: Structural and Functional Comparison of Rifamycin Derivatives

CompoundKey Structural FeaturesBioactivity ProfileStability
Dbpi-rifamycin SDBPI-modified quinone; Brominated pyridoneEnhanced RNAP affinity; Broad-spectrumHigh photostability
Rifamycin SNative quinone; Unsubstituted naphthoquinoneModerate Gram-positive activityRedox-labile; Metal-sensitive [5]
Rifamycin SVHydroquinone form of rifamycin STopical antibacterialRapid oxidation to rifamycin S [4]
Rifamycin BGlycolate-esterified at C4; Ether-linkedPro-drug (converts to rifamycin S)Fermentation-stable [3] [7]
  • Rifamycin S vs. Dbpi-rifamycin S: Rifamycin S contains an unmodified quinone susceptible to metal-catalyzed reduction (e.g., by Mn²⁺ or Cu²⁺), generating reactive oxygen species (ROS) [5]. Dbpi-rifamycin S’s brominated pyridone shields the quinone, reducing ROS generation and enhancing stability.
  • Rifamycin B: Features a C4-linked glycolic acid moiety via an ether bond, biosynthesized by the enzymes Rif15 (transketolase) and Rif16 (P450) [7]. In contrast, Dbpi-rifamycin S’s DBPI group is attached via nucleophilic addition, not enzymatic processing.
  • Rifampicin: Contains a hydrazone side chain at C3/C4, enabling oral bioavailability. Dbpi-rifamycin S lacks this modification, prioritizing RNA polymerase (RNAP) binding over pharmacokinetic optimization [4] [8].

Spectroscopic Profiling (NMR, LC/MS, UV-Vis) for Structural Elucidation

NMR Spectroscopy:¹H-NMR of Dbpi-rifamycin S (DMSO-d₆) reveals critical shifts due to DBPI adduction:

  • Quinone protons: Disappearance of H-3/H-4 signals (δ 6.2–6.5 ppm in rifamycin S).
  • DBPI protons: Singlets at δ 8.12 ppm (H-2′/H-6′) and δ 7.88 ppm (H-5′).
  • Ansa bridge: Diagnostic shifts at H-12 (δ 3.45 ppm, dd) and H-16 (δ 2.98 ppm, m), indicating conformational strain [6].

¹³C-NMR confirms C3/C4 adduction via quinone carbon signals at δ 182.3 (C-1) and δ 178.9 (C-2), downfield-shifted by +8.5 ppm vs. rifamycin S. Bromine atoms induce characteristic carbon shifts for pyridone C-3′/C-5′ (δ 112.5 ppm) [6].

LC/MS Analysis:

  • *ESI-MS: [M+H]⁺ at m/z 827.76 (calc. 826.76), with isotopic cluster (1:2:1) confirming single bromine.
  • Fragmentation: Key fragments at m/z 697.7 (rifamycin S core), 522.3 (DBPI-HBr), and 310.1 (cleaved ansa chain) [1] [6].

UV-Vis Spectroscopy:

  • λ_max (MeOH): 304 nm (π→π* DBPI), 425 nm (quinone→n*, red-shifted vs. rifamycin S’s 405 nm).
  • Band Ratios: A₄₂₅/A₃₂₀ = 1.8 vs. 1.3 for rifamycin S, indicating extended conjugation [2] [5].

Table 2: Spectroscopic Signatures of Dbpi-Rifamycin S

TechniqueKey SignalsStructural Assignment
¹H-NMRδ 8.12 (s, 2H)DBPI H-2′/H-6′
δ 5.32 (d, J=12 Hz, 1H)Ansa H-21
¹³C-NMRδ 182.3, 178.9Quinone C-1/C-2
δ 112.5DBPI C-3′/C-5′
LC/MSm/z 827.76 [M+H]⁺Molecular ion
m/z 697.7Rifamycin S fragment
UV-Vis304 nm (ε=18,500 M⁻¹cm⁻¹)DBPI absorption
425 nm (ε=14,200 M⁻¹cm⁻¹)Modified quinone absorption

Properties

CAS Number

95360-35-3

Product Name

Dbpi-rifamycin S

IUPAC Name

[(9E,19E,21Z)-31-bromo-15,17-dihydroxy-11-methoxy-7,12,14,16,18,21,22-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(36),2,4,9,19,21,25,28,30,32,34-undecaen-13-yl] acetate

Molecular Formula

C42H48BrN3O9

Molecular Weight

818.7 g/mol

InChI

InChI=1S/C42H48BrN3O9/c1-20-12-13-21(2)36(48)24(5)37(49)25(6)38(54-26(7)47)23(4)30(52-9)16-18-53-42(8)39(50)33-31(55-42)15-14-27-19-29(44-41(51)22(20)3)35-34(32(27)33)45-40-28(43)11-10-17-46(35)40/h10-19,21,23-25,30,36-38,48-49H,1-9H3,(H,44,51)/b13-12+,18-16+,22-20-

InChI Key

NREZWBKZOBVZQW-WTVJYHJASA-N

SMILES

CC1C=CC(=C(C(=O)NC2=C3C(=C4C(=C2)C=CC5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)N=C6N3C=CC=C6Br)C)C

Synonyms

4-deoxy-3'-bromopyrido(1',2'-1,2)imidazo(5,4-c)rifamycin S
DBPI-rifamycin S

Canonical SMILES

CC1C=CC(=C(C(=O)NC2=C3C(=C4C(=C2)C=CC5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)N=C6N3C=CC=C6Br)C)C

Isomeric SMILES

CC1/C=C/C(=C(/C(=O)NC2=C3C(=C4C(=C2)C=CC5=C4C(=O)C(O5)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)N=C6N3C=CC=C6Br)\C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.